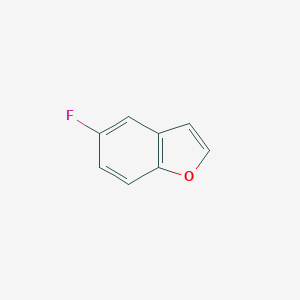

5-Fluorobenzofuran

Description

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluorobenzofuran and Derivatives

Established Synthetic Routes to 5-Fluorobenzofuran Core Structure

Traditional methods for constructing the benzofuran (B130515) skeleton have been adapted to produce its fluorinated analogs. These routes often require multiple steps and may involve harsh reaction conditions but are foundational in heterocyclic chemistry.

Classic routes to benzofurans typically involve the formation of the heterocyclic ring from acyclic precursors. One of the most well-known methods is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgnumberanalytics.comlibretexts.org For the synthesis of a fluorinated benzofuran, this could theoretically involve the cyclization of a coumarin (B35378) intermediate derived from a fluorinated starting material. wikipedia.org The Perkin rearrangement describes the ring contraction of a 2-halocoumarin with a base to yield a benzofuran. wikipedia.org

Another common strategy begins with ortho-substituted phenols. For instance, the synthesis can start from a substituted phenol (B47542) like 4-fluorophenol. chemicalbook.com A general approach involves the O-alkylation of a phenol with an α-halo ketone, followed by an acid-catalyzed cyclization and dehydration to form the benzofuran ring. Alternatively, starting with a fluorinated salicylaldehyde, a condensation reaction with a compound containing an active methylene (B1212753) group, such as diethyl malonate, can lead to a coumarin intermediate which can then be further transformed.

These conventional methods, while historically significant, often suffer from limitations such as low yields, the need for high temperatures, and limited substrate scope, which has prompted the development of more modern synthetic strategies.

Fluorodenitration, the substitution of a nitro group with a fluorine atom, is a known transformation in aromatic chemistry but is not a commonly documented specific route for the synthesis of this compound. A more synthetically analogous and widely used method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. chemistrylearner.comnumberanalytics.comorganic-chemistry.org

Theoretically, this compound could be synthesized from 5-aminobenzofuran via the Balz-Schiemann reaction. The process would involve the following steps:

Diazotization: The primary amine (5-aminobenzofuran) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. numberanalytics.com

Formation of Diazonium Tetrafluoroborate: Fluoroboric acid (HBF₄) is added to the diazonium salt, causing the precipitation of the aryl diazonium tetrafluoroborate intermediate. numberanalytics.com

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to its decomposition. This yields the desired this compound, along with nitrogen gas and boron trifluoride as byproducts. chemistrylearner.comorganic-chemistry.org

Recent studies have explored modifications to the traditional Balz-Schiemann reaction, such as using alternative solvents like low- or non-polar solvents to improve reaction efficiency at lower temperatures or under photochemical conditions. nih.gov While this reaction is a cornerstone of fluorine chemistry, its application would require the prior synthesis of the 5-aminobenzofuran precursor.

Contemporary Strategies for Fluorinated Benzofuran Construction

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex molecules like fluorinated benzofurans. youtube.comresearchgate.net These methods often provide higher yields, milder reaction conditions, and greater synthetic efficiency compared to conventional routes.

Catalysis by transition metals, particularly palladium and nickel, has become a powerful tool for forming the C-C and C-O bonds necessary for the benzofuran core. youtube.comresearchgate.net These reactions often proceed via intramolecular cyclization of appropriately functionalized precursors.

Palladium catalysis is a versatile and widely used method for synthesizing benzofuran derivatives. These reactions often involve the intramolecular cyclization of precursors like ortho-alkynylphenols or other suitably tethered substrates.

One efficient approach involves the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes. For example, a derivative of this compound has been synthesized using a palladium-catalyzed cyclization that couples an iodoarene-tethered alkyne with a cyclobutanone-derived N-tosylhydrazone. wikipedia.org Another powerful strategy is the palladium-catalyzed cascade difluoroalkylation and arylation of 1,6-enynes, which has been used to create difluoroalkylated benzofuran derivatives. researchgate.net This method uses ethyl difluoroiodoacetate and arylboronic acids to build complex fluorinated structures in a single process. researchgate.net Furthermore, palladium catalysts enable the synthesis of silyl (B83357) benzofurans through the tandem cyclization and silylation of 1,6-enynes with disilanes, demonstrating good functional group tolerance under mild conditions. researchgate.net

| Starting Material Type | Catalyst System | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Iodoarene-tethered alkyne | Pd(PPh₃)₂Cl₂ | Cyclobutanone-derived N-tosylhydrazone | This compound-3-cyclobutylidene | wikipedia.org |

| 1,6-Enyne | Pd(OAc)₂ / Xantphos | Ethyl difluoroiodoacetate, Arylboronic acid | Difluoroalkylated Benzofuran | researchgate.net |

| 1,6-Enyne | Pd(dba)₂ / P(o-tol)₃ | Disilane (e.g., F₃CSi(Me₂)SiMe₃) | Silyl Benzofuran | researchgate.net |

Nickel has emerged as an affordable and effective catalyst for constructing benzofuran rings and for reactions involving C-F bond activation. chemistrylearner.com A notable method involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which provides a route to various benzofuran derivatives. organic-chemistry.org This approach is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org The proposed mechanism involves the reduction of a Ni(II) salt to Ni(0), which then undergoes oxidative addition to the aryl halide, followed by intramolecular cyclization. organic-chemistry.org

While nickel can be used to construct the benzofuran ring, it is also pivotal in the functionalization of already-formed fluoroaromatics through C-F bond activation. Research has shown that nickel complexes can activate the C-F bond in 2-fluorobenzofurans, which can then participate in further coupling reactions. researchgate.net This reactivity allows for the transformation of fluorobenzofurans into other functionalized derivatives. Additionally, research into nickel-catalyzed C-H activation has shown that transient nickel nitrido species can activate the C-H bonds of benzene (B151609), highlighting nickel's capacity for challenging bond activations relevant to complex molecule synthesis.

| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Nucleophilic Addition | Ni(OTf)₂ / 1,10-Phenanthroline | Aryl halides tethered to aryl ketones | Forms benzofuran ring; tolerant of various functional groups. | organic-chemistry.org |

| C-F Bond Activation | Nickel(0) species | 2-Fluorobenzofurans | Enables further functionalization of the benzofuran core. | researchgate.net |

Transition-Metal-Catalyzed Cyclization Reactions

Copper-Based Catalytic Methodologies

Copper-based catalysts are frequently employed in the synthesis of benzofuran derivatives due to their high catalytic activity, lower cost, and relatively low toxicity. nih.govresearchgate.net One notable copper-catalyzed methodology involves the reaction of substituted salicylaldehyde-derived Schiff bases with substituted alkenes. nih.gov Using copper chloride as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF), this approach yields trifluoroethyl-substituted benzofuran derivatives in good yields ranging from 45–93%. nih.gov

Another significant strategy is the copper-iodide-catalyzed one-pot synthesis, which reacts o-hydroxy aldehydes, amines, and various substituted alkynes. This method can be rendered more environmentally friendly by using a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol (ChCl-EG). nih.gov Furthermore, a palladium-free synthesis of 2-arylbenzo[b]furans has been developed using a copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes, a method that tolerates a variety of functional groups without requiring expensive additives. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Benzofuran Derivatives This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Reactants | Base/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper Chloride | Salicylaldehyde Schiff bases, Alkenes | DBU / DMF | Trifluoroethyl-substituted benzofurans | 45-93 | nih.gov |

| Copper Iodide | o-Hydroxy aldehydes, Amines, Alkynes | - / ChCl-EG (DES) | Substituted benzofurans | - | nih.gov |

Rhodium-Based Catalytic Systems

Rhodium catalysts offer unique pathways for the synthesis of functionalized benzofurans. A method for synthesizing 2-aminobenzofuran derivatives utilizes a rhodium-catalyzed intramolecular cyclization process. researchgate.net This reaction proceeds through the formation of a metal carbene as a key active intermediate from alkyne-tethered diazo compounds. researchgate.net The strategy involves a formal C-S insertion reaction, where a donor carbene is generated in situ, leading to the formation of the 2-aminobenzofuran-3-ene core. researchgate.net

Intramolecular Oxa-Michael Addition for Dihydrobenzofurans

The intramolecular oxa-Michael addition is a powerful and direct strategy for constructing the dihydrobenzofuran ring system. acs.orgorganicreactions.org This reaction involves the conjugate addition of an oxygen nucleophile, typically a hydroxyl group, to an α,β-unsaturated carbonyl compound within the same molecule. organicreactions.orgsemanticscholar.org

Various catalytic systems have been developed to promote this transformation with high efficiency and stereoselectivity. A stereodivergent approach uses different organocatalysts to produce specific diastereoisomers of substituted dihydrobenzofurans. nih.gov For instance, (S)-(−)-tetramisole hydrochloride yields products with high syn diastereoselectivity, while a cinchona alkaloid-derived catalyst favors the formation of anti-diastereoisomers. nih.gov

More recently, a bifunctional iminophosphorane (BIMP) catalyst has been shown to be highly effective for the enantioselective intramolecular oxa-Michael reaction of alcohols to less reactive Michael acceptors like α,β-unsaturated esters and amides. acs.org This system provides excellent yields and high enantiomeric ratios. acs.org Additionally, acid-catalyzed intramolecular oxa-Michael additions can be performed under solvent-free and microwave irradiation conditions, offering an environmentally benign route to dihydrofuran-3(2H)-ones. semanticscholar.org

Table 2: Catalytic Systems for Intramolecular Oxa-Michael Addition This table is interactive and can be sorted by clicking on the headers.

| Catalyst Type | Specific Catalyst Example | Key Feature | Product | Reference |

|---|---|---|---|---|

| Organocatalyst | (S)-(−)-tetramisole hydrochloride | High syn-diastereoselectivity | syn-Dihydrobenzofurans | nih.gov |

| Organocatalyst | Cinchona alkaloid derivative | High anti-diastereoselectivity | anti-Dihydrobenzofurans | nih.gov |

| Organocatalyst | Bifunctional iminophosphorane (BIMP) | High enantioselectivity with unreactive substrates | Chiral Dihydrobenzofurans | acs.org |

Radical Cyclization Cascades for Polycyclic Benzofuran Derivatives

Radical cascade reactions provide an effective means to assemble complex polycyclic benzofuran structures that are otherwise difficult to access. nih.gov One such method enables the construction of benzofurylethylamine derivatives through a cascade initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. nih.gov This process triggers a radical cyclization followed by an intermolecular radical-radical coupling to form the polycyclic product. nih.gov

Another innovative approach utilizes visible light to drive a radical cyclization cascade. nih.gov This method has been applied to synthesize α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which are complex polycyclic systems. nih.gov The reaction is initiated by the generation of an α-carbonyl alkyl radical from its corresponding bromide, which then undergoes intermolecular addition and subsequent intramolecular cyclization. nih.gov Additionally, the treatment of propargyl iodophenol derivatives with a tethered alkene under radical cascade conditions can produce tricyclic 3-alkylidene dihydrobenzofurans, which serve as precursors for fused tricyclic benzofurans. researchgate.net

Sigmatropic Dearomatization/Defluorination Strategies for Fluorinated Benzofurans

A highly specialized strategy has been developed for the synthesis of fluorinated benzofurans, including derivatives like this compound, from polyfluorophenols. nih.govkyoto-u.ac.jp This method is based on a sigmatropic dearomatization/defluorination sequence composed of three key steps. nih.gov

Interrupted Pummerer Reaction and nih.govnih.gov Sigmatropic Rearrangement : The process begins with an interrupted Pummerer reaction between a ketene (B1206846) dithioacetal monoxide and a polyfluorophenol. This is immediately followed by a charge-accelerated nih.govnih.gov sigmatropic rearrangement, which forms a C-C bond and dearomatizes the phenol ring. nih.govkyoto-u.ac.jp

Reductive Defluorination : The dearomatized intermediate then undergoes a smooth reductive removal of a fluoride atom, which is mediated by zinc (Zn). nih.gov

Cyclization/Aromatization : The final step involves an acid-promoted cyclization and elimination, which re-aromatizes the ring system to yield the desired fluorinated benzofuran product. nih.gov

This strategy provides a facile route for C-F bond transformation and offers access to fluorinated benzofurans that are challenging to synthesize via other methods. nih.govkyoto-u.ac.jp

One-Pot Synthesis Approaches for Fused Benzofuranamines

One-pot synthesis protocols are highly desirable as they improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. mdpi.comnih.gov An efficient, transition-metal-free, one-pot process has been developed for synthesizing fused benzofuranamines at room temperature. mdpi.comnih.gov This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols, proceeding through a Smiles rearrangement to construct the regioselective five-membered heterocycle in good to excellent yields. mdpi.com

Another powerful one-pot approach is used to construct dibenzofuran (B1670420) motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org This protocol involves a tandem sequence of a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling, demonstrating operational simplicity and high selectivity. organic-chemistry.org

Table 3: One-Pot Syntheses for Benzofuran Derivatives This table is interactive and can be sorted by clicking on the headers.

| Method | Key Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Smiles Rearrangement | 2-Fluorobenzonitriles, Alcohols | Transition-metal-free, Room temperature | Fused Benzofuranamines | mdpi.com, nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. youtube.comyoutube.com

Several of the synthetic methodologies discussed for benzofurans align with these principles.

Safer Solvents and Conditions : The use of deep eutectic solvents (DES) like choline chloride-ethylene glycol in copper-catalyzed syntheses represents a greener alternative to traditional volatile organic solvents. nih.gov Similarly, the development of transition-metal-free, one-pot syntheses that proceed at room temperature significantly reduces energy consumption and avoids the use of potentially toxic heavy metals. mdpi.com Solvent-free reactions promoted by microwave irradiation also exemplify a green approach by reducing reaction times and eliminating solvent waste. semanticscholar.org

Waste Prevention : One-pot syntheses inherently adhere to the principle of waste prevention by minimizing intermediate purification steps, which are often a major source of solvent and material loss. mdpi.comdtu.dk

Atom Economy : Cascade reactions, such as the radical cyclization cascades, are designed to form multiple bonds in a single, efficient sequence, thereby maximizing the incorporation of atoms from the reactants into the final product. nih.gov

By prioritizing methods that are transition-metal-free, proceed under mild conditions, utilize safer solvents, or combine multiple steps into one pot, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure chiral derivatives of this compound is a significant area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. A notable advancement in this field is the use of biocatalysis to achieve high levels of stereocontrol.

One prominent study has demonstrated a highly diastereo- and enantioselective method for the synthesis of chiral cyclopropane-fused this compound derivatives. rochester.edu This approach utilizes an engineered myoglobin (B1173299) variant, Mb(H64G,V68A), as a biocatalyst for the cyclopropanation of this compound. rochester.edu

The reaction involves the treatment of this compound with ethyl diazoacetate (EDA) in the presence of the engineered myoglobin. This biocatalytic system exhibits exceptional stereocontrol, yielding the corresponding tricyclic product with an exo configuration. Specifically, the reaction has been shown to produce the (1R,1aR,6bS)-configured product in an enantiopure form (>99% de and ee). rochester.edu

A preparative-scale synthesis using this method afforded the desired chiral this compound derivative in a notable isolated yield. rochester.edu This biocatalytic strategy represents a powerful tool for accessing stereochemically rich and complex molecules derived from this compound, which are otherwise challenging to synthesize using conventional chemical methods. rochester.edu The high efficiency and exquisite stereoselectivity of the engineered myoglobin catalyst highlight the potential of biocatalysis in the synthesis of valuable fluorinated heterocyclic compounds. rochester.edu

Detailed findings from the biocatalytic cyclopropanation are presented in the table below.

| Substrate | Catalyst | Reagent | Product Configuration | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| This compound | Mb(H64G,V68A) | Ethyl Diazoacetate (EDA) | (1R,1aR,6bS) | 55 | >99% | >99% |

Table 1: Research findings on the stereoselective synthesis of a chiral this compound derivative via biocatalytic cyclopropanation. rochester.edu

Chemical Reactivity and Transformations of 5 Fluorobenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the 5-Fluorobenzofuran Scaffold

The reactivity of the this compound ring system in substitution reactions is a balance between the inherent electronic properties of the benzofuran (B130515) core and the effects of the fluorine substituent.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is typically challenging on electron-rich aromatic systems like benzofuran. However, the presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a leaving group can facilitate this reaction. While a fluorine atom can act as a leaving group in SNAr reactions, its position at C5 is not activated by the furan (B31954) oxygen for nucleophilic attack. For a nucleophile to replace the fluorine at the 5-position, the presence of a strong electron-withdrawing group at an ortho or para position (e.g., C4 or C6) would be required to stabilize the negative charge in the Meisenheimer complex intermediate. In the absence of such activating groups, direct nucleophilic substitution of the fluorine atom on this compound is not a favorable process.

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of the this compound core can lead to a variety of functionalized products.

Oxidation: The benzofuran ring system can be susceptible to oxidative cleavage, particularly under strong oxidizing conditions. However, selective oxidation of substituents on the ring is possible. For instance, if an alkyl group is present, it could be oxidized to a carboxylic acid without disrupting the benzofuran core, provided that appropriate reagents are used. The furan ring is generally more prone to oxidation than the benzene (B151609) ring.

Reduction: The reduction of the benzofuran ring system typically affects the furan moiety. Catalytic hydrogenation can lead to the saturation of the 2,3-double bond, affording 2,3-dihydro-5-fluorobenzofuran. The conditions for this transformation, such as the choice of catalyst (e.g., Palladium on carbon) and reaction parameters (pressure, temperature), would need to be controlled to avoid over-reduction of the benzene ring. Birch reduction conditions could potentially be employed to reduce the benzene portion of the molecule, but the regioselectivity would be influenced by the fluorine substituent.

Coupling Reactions for Complex this compound Architectures

Cross-coupling reactions are powerful tools for the synthesis of complex molecules containing the this compound motif. These reactions typically require the presence of a handle, such as a halogen atom, on the benzofuran ring to participate in the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. To engage this compound in this reaction, it would typically first be halogenated at a specific position. For instance, a bromo or iodo group could be introduced at positions 2, 3, 4, 6, or 7 to serve as the coupling partner. The fluorine at C5 would remain intact during these standard Suzuki-Miyaura couplings.

A notable example involves the orthogonal coupling of a dihalogenated benzofuran. In a specific case, 5-bromo-2-fluorobenzofuran was successfully coupled with [4-(trifluoromethyl)phenyl]boronic acid using a palladium catalyst. beilstein-journals.orgresearchgate.net The reaction selectively occurred at the more reactive C-Br bond, leaving the C-F bond untouched, to yield 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran in 95% yield. beilstein-journals.orgresearchgate.net

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Starting Material | Coupling Partner | Catalyst | Product | Yield |

|---|

The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between an aryl or vinyl halide and an alkene. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as the substrate. For example, 5-fluoro-2-iodobenzofuran or 5-fluoro-3-bromobenzofuran could potentially be coupled with various alkenes to introduce a vinyl group onto the benzofuran core. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would be crucial for achieving good yields and selectivity. A study on the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene has shown that such reactions are feasible on the benzofuran scaffold. researchgate.net

Direct activation of C-F bonds for cross-coupling reactions is a challenging transformation due to the high strength of the carbon-fluorine bond. While nickel catalysts have been shown to be effective for the defluorinative cross-coupling of 2-fluorobenzofurans, palladium-catalyzed examples are less common and often require specific directing groups or highly activated substrates. beilstein-journals.orgresearchgate.netbeilstein-archives.org

In the context of the previously mentioned 5-bromo-2-fluorobenzofuran, after the initial palladium-catalyzed Suzuki-Miyaura coupling at the C-Br bond, the resulting 2-fluoro-5-arylbenzofuran could potentially undergo a subsequent C-F bond activation. beilstein-journals.orgresearchgate.net However, the research in this specific area has highlighted the use of nickel catalysts for this second step, where the 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran was coupled with phenylboronic acid to give 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran in 81% yield. beilstein-journals.orgresearchgate.net This demonstrates a powerful sequential coupling strategy, though not exclusively using palladium for the defluorination step.

Ring-Opening and Rearrangement Processes Involving this compound

The benzofuran ring system can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of functionalized phenols or other heterocyclic systems.

Ring-Opening: The C-O bond of the furan ring in benzofurans can be cleaved under various conditions. For instance, treatment with strong bases or certain transition metal catalysts can lead to ring-opening to form ortho-alkenylphenols. The presence of the fluorine atom at the 5-position would likely influence the electronic properties of the aromatic ring and could affect the rate and regioselectivity of such processes.

Rearrangement: Rearrangement reactions of substituted benzofurans can be triggered by acid, base, or heat. For example, a Claisen-type rearrangement of an allyl ether of a 5-fluorobenzofuranol derivative could lead to the formation of a C-allylated product. Another example is the rearrangement of benzopyran systems to benzofuran derivatives, which has been observed during the synthesis of certain biologically active molecules. nih.gov The specific influence of the 5-fluoro substituent on these rearrangement pathways would depend on the reaction mechanism.

Functional Group Interconversions on this compound

The chemical reactivity of this compound provides a versatile platform for a variety of functional group interconversions. These transformations can occur at three principal locations: electrophilic substitution on the electron-rich furan moiety, nucleophilic substitution on the benzene ring at the carbon bearing the fluorine atom, and chemical modification of functional groups attached to the benzofuran scaffold. The presence of the fluorine atom influences the regioselectivity and rate of these reactions due to its electron-withdrawing inductive effect and weak electron-donating mesomeric effect.

Electrophilic Substitution on the Furan Moiety

The furan ring of the benzofuran system is highly susceptible to electrophilic attack, with reactions preferentially occurring at the C2 or C3 positions. researchgate.net The specific outcome is often dictated by the reaction conditions and the nature of the electrophile.

Vilsmeier-Haack Formylation : This reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgchemistrysteps.com For this compound, this reaction is expected to proceed at the C2 or C3 position, yielding this compound-2-carbaldehyde or the corresponding 3-carbaldehyde. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. chemistrysteps.com

Friedel-Crafts Acylation : The introduction of an acyl group (R-C=O) is a fundamental transformation achievable via Friedel-Crafts acylation. youtube.comyoutube.com Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, this compound can be converted into an acylated derivative, such as 2-acetyl-5-fluorobenzofuran. khanacademy.org

Nitration : Direct nitration of sensitive heterocyclic systems like benzofuran requires mild conditions to prevent degradation. semanticscholar.orgresearchgate.net Reagents such as nitric acid in trifluoroacetic anhydride are effective for introducing a nitro (-NO₂) group onto the furan ring, leading to the formation of 5-fluoro-2-nitrobenzofuran or 5-fluoro-3-nitrobenzofuran. researchgate.net

Table 1: Electrophilic Substitution Reactions

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Formylation | POCl₃, DMF | This compound-2-carbaldehyde |

| Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-5-fluorobenzofuran |

| Nitration | HNO₃, (CF₃CO)₂O | 5-Fluoro-2-nitrobenzofuran |

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The carbon-fluorine bond on the benzene ring is a key site for nucleophilic aromatic substitution (SNAr). The fluorine atom can act as a leaving group when the aromatic ring is attacked by a potent nucleophile. nih.gov This reaction provides a direct method for introducing a range of functionalities at the 5-position.

Amination : The displacement of the 5-fluoro substituent by an amine nucleophile can produce 5-aminobenzofuran derivatives. This reaction is fundamental in medicinal chemistry for installing nitrogen-containing groups. For example, reaction with ammonia or a primary amine can yield 5-aminobenzofuran or the corresponding N-substituted derivative. researchgate.netnih.gov

Alkoxylation : Reaction with alkoxides, such as sodium methoxide (NaOMe), can replace the fluorine atom to form 5-alkoxybenzofuran derivatives. This conversion of an aryl fluoride (B91410) to an aryl ether is a common interconversion.

Table 2: Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | NH₃ (or R-NH₂) | 5-Aminobenzofuran |

| This compound | NaOMe | 5-Methoxybenzofuran |

Transformations of Appended Functional Groups

Once a functional group has been installed on the this compound core, it can undergo further transformations. For instance, a carbaldehyde group introduced via the Vilsmeier-Haack reaction serves as a versatile handle for subsequent carbon-carbon bond formation and heterocycle synthesis. researchgate.net

A well-documented pathway for benzofuran derivatives involves the Aldol condensation of a benzofuran-2-carbaldehyde with a ketone to form a chalcone intermediate. researchgate.net This intermediate can then be used to construct new heterocyclic rings. For example, reaction of the chalcone with hydrazine hydrate leads to the formation of a pyrazole (B372694) ring attached to the benzofuran core. The resulting pyrazole can be further functionalized, such as by converting a hydroxyl group into a carbonyl chloride, which can then react with various amines to generate a library of carboxamide derivatives. researchgate.net This sequence demonstrates how an initial functionalization can be elaborated through multiple interconversion steps.

Table 3: Multi-step Interconversion of an Appended Formyl Group

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound-2-carbaldehyde | 4-Hydroxyacetophenone, NaOH | 1-(4-Hydroxyphenyl)-3-(this compound-2-yl)prop-2-en-1-one (Chalcone) |

| 2 | Chalcone from Step 1 | Hydrazine hydrate (N₂H₄·H₂O) | 4-(3-(this compound-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol |

| 3 | Pyrazole from Step 2 | Phosgene (COCl₂) | 3-(this compound-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl chloride |

| 4 | Carbonyl chloride from Step 3 | Substituted Aniline (e.g., Aniline), K₂CO₃ | N-Phenyl-3-(this compound-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluorobenzofuran Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in 5-Fluorobenzofuran Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework. For instance, in a typical ¹H NMR spectrum of a this compound analog, distinct signals would appear for the protons on the furan (B31954) ring and the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their connectivity. Similarly, ¹³C NMR provides data on the number and electronic environment of all carbon atoms in the molecule. researchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for studying this compound and its analogs. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% abundant, making it easy to observe. Its chemical shift is highly sensitive to the local electronic environment, making it an exquisite probe for subtle changes in molecular conformation and intermolecular interactions. researchgate.net

The chemical shift of the fluorine in a this compound derivative can be influenced by factors such as the nature and position of other substituents on the benzofuran (B130515) core, solvent effects, and binding to other molecules. For example, studies on other fluorinated biomolecules have shown that the ¹⁹F chemical shift is a reliable indicator of the local structure, such as its position in a loop versus a helical region of a macromolecule. nih.gov This high sensitivity allows ¹⁹F NMR to be used for the quantitative analysis of fluorinated compounds and to monitor chemical and biological transformations. nih.govnih.gov In the context of this compound derivatives, this technique can distinguish between different topological structures and monitor structural transitions. nih.gov

Table 1: Illustrative ¹⁹F NMR Chemical Shift Sensitivity This table presents hypothetical data to illustrate the concept.

| Derivative/Environment | Postulated ¹⁹F Chemical Shift Range (ppm) | Rationale |

| This compound in non-polar solvent | Baseline | Reference environment |

| Derivative with electron-donating group | Shift upfield | Increased electron shielding around the fluorine atom |

| Derivative with electron-withdrawing group | Shift downfield | Decreased electron shielding around the fluorine atom |

| Derivative bound to a protein active site | Significant shift (upfield or downfield) | Change in local polarity and magnetic anisotropy |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals. These experiments correlate signals from different nuclei based on their scalar (through-bond) couplings.

COSY (Correlation Spectroscopy): Maps correlations between coupled protons (¹H-¹H), allowing for the identification of adjacent protons within the furan and benzene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹H-¹³C), providing a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including how substituents are connected to the main benzofuran framework.

These techniques, used in concert, allow for the definitive structural characterization of novel and complex this compound analogs without ambiguity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound Compounds

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confident determination of a compound's molecular formula. nih.gov

Beyond just determining the molecular mass, tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule through controlled fragmentation. In this process, the parent ion of the this compound derivative is isolated and then broken into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the compound or help elucidate the structure of an unknown analog. nih.gov For example, in the analysis of related fluorinated compounds, MS has been instrumental in identifying various metabolites by tracking the mass of the fluorinated core and its subsequent modifications. nih.gov

Table 2: Predicted Fragmentation Patterns for this compound in MS/MS This table is based on general fragmentation principles for aromatic ethers and fluoroaromatics.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 136 (M⁺) | 108 | 28 (CO) | Loss of carbon monoxide from the furan ring, a classic fragmentation for furans. |

| 136 (M⁺) | 107 | 29 (HCO) | Loss of a formyl radical. |

| 108 | 81 | 27 (HCN or C₂H₃) | Subsequent fragmentation of the benzene ring structure. |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains. The analysis of these vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecular structure. nih.govnih.gov

For a this compound derivative, the spectra would be characterized by specific vibrational bands:

C-F Stretch: A strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region, confirming the presence of the fluorine substituent.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene portion of the molecule.

C-O-C Stretch: Vibrations from the ether linkage in the furan ring, typically appearing as strong bands in the 1250-1050 cm⁻¹ region.

Aromatic C-H Bending: Sharp bands in the 900-675 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene ring.

These vibrational fingerprints are invaluable for confirming the identity of synthesized this compound compounds and for studying intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures of this compound Derivatives

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise 3D map of electron density, from which the exact position of every atom can be determined.

This method is the gold standard for:

Confirming Connectivity: Providing definitive proof of the molecular structure.

Determining Bond Lengths and Angles: Offering precise geometric parameters.

Elucidating Solid-State Conformation: Showing the preferred shape of the molecule in the crystal lattice.

Analyzing Intermolecular Interactions: Visualizing how molecules pack together through forces like hydrogen bonding and π-stacking.

Establishing Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unequivocally determine the R/S configuration of stereocenters.

The structural insights gained from crystallography are crucial for understanding structure-activity relationships and for the rational design of new functional materials or biologically active agents based on the this compound scaffold. nih.gov

UV-Visible Spectroscopy and Photophysical Properties of this compound-Based Chromophores

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to an excited state. fiveable.me The benzofuran ring system is an inherent chromophore, meaning it absorbs light in the ultraviolet region. The wavelength of maximum absorption (λmax) and the intensity of absorption (molar extinction coefficient) are sensitive to the molecule's electronic structure. fiveable.me

For this compound and its derivatives, UV-Vis spectroscopy can reveal:

Effect of Substitution: Adding substituents to the benzofuran core can alter the energy of the electronic transitions. Electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can cause a shift in λmax to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). researchgate.net

Environmental Sensitivity: The polarity of the solvent can influence the absorption spectrum, providing insights into the nature of the electronic transitions. fiveable.me

Some this compound derivatives may also be fluorescent, meaning they re-emit absorbed light at a longer wavelength. The study of their photophysical properties, including fluorescence quantum yield and lifetime, is essential for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and dynamics of fluorescent molecules. Upon excitation with light of a specific wavelength, a fluorophore is promoted to an excited electronic state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence quantum yield is a critical parameter for applications such as fluorescent probes and markers. A high quantum yield is desirable for achieving a strong and easily detectable signal. The study of how different functional groups, including fluorine, affect the quantum yield is an active area of research aimed at designing novel fluorophores with tailored properties for specific applications in fields like biolabeling and environmental analysis. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields of Substituted Benzofuran Derivatives

| Compound Class | Substituent | Quantum Yield (ΦF) | Reference |

| Benzofuran Derivative | With Carbomethoxy Group | 41-55% | nih.gov |

| Benzofuran Derivative | Without Carbomethoxy Group | 17-20% | nih.gov |

Note: This table provides a general illustration based on published data for benzofuran derivatives and is not specific to this compound.

Solvatochromic Effects in Fluorobenzofuran Systems

Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The polarity of the solvent plays a crucial role in these interactions.

A detailed experimental study on the solvatochromic behavior of this compound is not extensively documented in the provided search results. However, theoretical and experimental studies on other benzofuran derivatives offer a framework for understanding the potential effects. For example, a study on 2-(5-formylbenzofuran-2-yl)acetamide and its derivatives with various donor and acceptor substituents revealed significant solvatochromic shifts. nih.gov In this study, the largest solvatochromic shift in the absorption spectrum was observed in acetonitrile (B52724) (MeCN), while the smallest was in dimethyl sulfoxide (B87167) (DMSO). nih.gov The position of the absorption maximum was found to be sensitive to the electronic nature of the substituents, with a nitro group causing a significant bathochromic (red) shift compared to an amino group. nih.gov

Similarly, the fluorescence spectra of these benzofuran derivatives also exhibited solvatochromism, with the largest shift observed for the nitro-substituted compound. nih.gov Generally, an increase in solvent polarity can lead to either a bathochromic or a hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. For many benzofuran derivatives, an increase in solvent polarity results in a decrease in the Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov

The study of solvatochromic effects provides valuable information about the electronic distribution in the ground and excited states of a molecule and can be used to probe the polarity of microenvironments, such as in biological systems. nih.gov

Table 2: Illustrative Solvatochromic Shifts for a Substituted Benzofuran Derivative

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (cm-1) |

| Tetrahydrofuran (THF) | Data not available | Data not available | ~6680 |

| Water | Data not available | Data not available | ~6500 |

Computational and Theoretical Investigations of 5 Fluorobenzofuran

Quantum Chemical Calculations on 5-Fluorobenzofuran Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules like this compound. youtube.comresearchgate.net These calculations provide a detailed picture of the electron distribution, which is crucial for predicting the molecule's reactivity and intermolecular interactions.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the fluorine atom at the 5-position is expected to influence the electron density distribution across the benzofuran (B130515) ring system due to its high electronegativity, thereby affecting the energies of the HOMO and LUMO. nih.gov

Theoretical calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. nih.gov These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how this compound might interact with biological targets or other reagents.

Table 1: Illustrative Quantum Chemical Properties of a Benzofuran Derivative (Calculated using DFT/B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This table provides example data for a representative benzofuran derivative to illustrate the outputs of quantum chemical calculations. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules to biological macromolecules, such as proteins and enzymes. nih.govrsc.org These methods are particularly valuable in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors. nih.gov

In the context of this compound derivatives, molecular docking studies can be employed to predict their binding orientation and affinity within the active site of a target protein. rsc.orgnih.gov For instance, fluorinated benzofurans have been investigated as potential anticancer agents, and docking studies can elucidate their interactions with key cancer-related proteins like kinases. nih.govphyschemres.orgresearchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov

Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the ligand-target complex. nih.govphyschemres.org MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy. nih.gov For this compound derivatives targeting a specific kinase, MD simulations can confirm the stability of the interactions with key residues in the ATP-binding pocket and help to understand the structural basis for their inhibitory activity. physchemres.orgnih.gov

Table 2: Example of Molecular Docking Results for a Fluorobenzofuran Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LYS745, ASP810 |

| Type of Interactions | Hydrogen bond, Hydrophobic |

Note: This is a hypothetical data table illustrating typical outputs from a molecular docking study.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a series of compounds. nih.gov Computational approaches to SAR and QSAR aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov

For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized to build predictive models. nih.gov These models correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. The resulting contour maps from these analyses can guide the design of new derivatives with enhanced activity by indicating regions where modifications to the molecular structure would be beneficial. For instance, a CoMFA map might suggest that a bulky substituent at a particular position on the benzofuran ring would increase activity.

Pharmacophore modeling is another valuable computational tool in SAR studies. nih.gov A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a molecule's biological activity. For a series of active this compound derivatives, a pharmacophore model could identify key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for their interaction with a specific biological target. nih.govnih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT calculations can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govyoutube.com These first-principles calculations are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. youtube.com

For this compound, computational methods can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. nih.gov This can be particularly useful in assigning the signals in complex spectra and in distinguishing between different isomers.

Similarly, the vibrational (Infrared and Raman) spectra of this compound can be calculated from first principles. youtube.com The computed vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. mdpi.com This detailed understanding of the vibrational properties can provide insights into the molecule's structure and bonding.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 7.65 |

| H-3 | 6.80 |

| H-4 | 7.30 |

| H-6 | 7.10 |

| H-7 | 7.50 |

Note: This table presents hypothetical data to illustrate the output of an ab initio NMR prediction. Actual values would require specific calculations.

Reaction Mechanism Studies Using Computational Methods for this compound Syntheses

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be employed to investigate the energetics of different proposed reaction pathways. This allows for the identification of the most likely reaction mechanism by determining the transition state structures and their associated activation energies.

For example, in a cyclization reaction to form the benzofuran ring, computational studies can compare the feasibility of different cyclization modes, such as a 5-endo-trig pathway. By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that influence the reaction's efficiency and selectivity.

These computational insights are invaluable for optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, to improve the yield and purity of the desired this compound product. Furthermore, understanding the reaction mechanism at a molecular level can inspire the development of new and more efficient synthetic routes.

Biological Activities and Molecular Mechanisms of 5 Fluorobenzofuran Derivatives

Anticancer Activities of 5-Fluorobenzofuran Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, engaging a variety of cellular and molecular targets to impede the growth and proliferation of malignant cells. scilit.comnih.govmdpi.com The presence of the fluorine atom often enhances the molecule's ability to interact with biological targets, leading to increased cytotoxic and anti-proliferative effects. nih.gov

Inhibition of Enzyme Targets (e.g., GSK-3β, KAT6A/B)

A critical aspect of the anticancer strategy for this compound derivatives involves the inhibition of key enzymes that are overactive in cancer cells.

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a pivotal regulator of numerous signaling pathways implicated in cancer pathogenesis, including cell proliferation, apoptosis, and invasion. nih.gov Certain this compound-based compounds have been identified as inhibitors of GSK-3β. For instance, oxazolo[5,4-f]quinoxaline derivatives have been developed as ATP-competitive inhibitors of GSK-3, and modifications to this scaffold have been explored to enhance selectivity for the GSK-3α isoform over GSK-3β. nih.gov The inhibition of GSK-3β can disrupt oncogenic pathways like Wnt/β-catenin, contributing to the anticancer effect. nih.gov

Lysine (B10760008) Acetyltransferases (KAT6A/B): KAT6A and its paralog KAT6B are histone acetyltransferases that play an oncogenic role in several cancers, including breast cancer, where KAT6A is frequently amplified. nih.gov The inhibition of these enzymes has been shown to arrest tumor growth. pfizeroncologydevelopment.com Novel acylsulfonamide-benzofuran series have been discovered as a new structural class for inhibiting KAT6A/B. patsnap.com Furthermore, a benzisoxazole derivative, CTx-648, which can be considered a bioisostere of the benzofuran (B130515) ring system, has been identified as a highly potent and selective oral inhibitor of KAT6A/B, demonstrating anti-tumor activity in breast cancer models. nih.gov The development of these inhibitors, such as PF-07248144, for ER-positive, HER2-negative breast cancer is an active area of clinical research. oncologypipeline.com

Apoptosis Induction and Cell Cycle Modulation

This compound derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells.

Apoptosis Induction: A novel benzofuran-isatin conjugate, which includes a fluorinated moiety, demonstrated pro-apoptotic activity in colorectal cancer (CRC) cell lines. nih.govfrontiersin.org The induction of apoptosis by this compound was associated with the upregulation of the pro-apoptotic protein Bax and cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-xl. nih.gov This suggests the involvement of the mitochondria-dependent apoptosis pathway. Other benzofuran derivatives have also been found to increase the activity of caspases 3/7, key executioners of apoptosis. mdpi.com The process of apoptosis is a desirable outcome in cancer therapy as it leads to the controlled elimination of cancer cells without inducing an inflammatory response. mdpi.com

Cell Cycle Modulation: The same benzofuran-isatin conjugate was found to arrest the cell cycle at the G1/G0 phase in HT29 CRC cells and at the G2/M phase in SW620 CRC cells. nih.gov This cell cycle arrest was accompanied by the downregulation of cyclin A1, a protein involved in the S phase entry. nih.gov Another study on a novel benzofuran lignan (B3055560) derivative showed that it induced cell death primarily through a G2/M cell cycle arrest via a p53-dependent pathway. researchgate.net By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Generation

The mitochondria play a central role in the life and death of a cell, and their disruption is a key mechanism of action for many anticancer drugs.

Mitochondrial Membrane Potential Disruption: The pro-apoptotic benzofuran-isatin conjugate mentioned earlier was found to decrease the mitochondrial membrane potential in CRC cells. nih.gov The loss of mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis, leading to the release of cytochrome c into the cytoplasm. nih.gov Studies on dibenzofuran (B1670420), a related heterocyclic compound, have also shown that it can induce a dip in the mitochondrial membrane potential. nih.gov

Reactive Oxygen Species (ROS) Generation: Cancer cells often have a higher basal level of ROS compared to normal cells. nih.gov While some antioxidants can protect cancer cells, certain compounds can further increase ROS levels to a toxic threshold, leading to cell death. nih.govkoreascience.kr Dibenzofuran has been shown to induce oxidative stress through the formation of ROS in a human hepatoma cell line. nih.gov The generation of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis. nih.gov

Anti-Proliferative Effects in Cancer Cell Lines

A significant body of research has demonstrated the potent anti-proliferative effects of this compound derivatives across a range of human cancer cell lines.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives investigated their anti-proliferative effects on the human colorectal adenocarcinoma cell line HCT116. dntb.gov.uamdpi.com Two compounds with difluorine, bromine, and an ester or carboxylic acid group were found to inhibit proliferation by approximately 70%. dntb.gov.ua A benzofuran-isatin conjugate showed potent cytotoxic effects on colorectal adenocarcinoma HT29 and metastatic CRC SW620 cell lines. nih.govfrontiersin.org The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.

Below is a table summarizing the anti-proliferative activities of selected benzofuran derivatives, including those with fluorine substitutions.

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 1 (Difluorinated, Brominated) | HCT116 | 19.5 | mdpi.com |

| Compound 2 (Difluorinated, Brominated) | HCT116 | 24.8 | mdpi.com |

| Benzofuran-isatin conjugate (5a) | HT29 | Potent cytotoxicity observed at 5-20 µM | nih.govfrontiersin.org |

| Benzofuran-isatin conjugate (5a) | SW620 | Potent cytotoxicity observed at 5-20 µM | nih.govfrontiersin.org |

| Halogenated derivative 1 | K562 | 5 | nih.gov |

| Halogenated derivative 1 | HL60 | 0.1 | nih.gov |

| Allosteric CB1 modulator 3 | MCF-7 | 0.7 | nih.gov |

| Allosteric CB1 modulator 3 | A-549 | 1.8 | nih.gov |

| Allosteric CB1 modulator 3 | Panc-1 | 1.3 | nih.gov |

| Allosteric CB1 modulator 3 | HT-29 | 1.6 | nih.gov |

Note: The table includes data for various benzofuran derivatives, with a focus on those containing halogens like fluorine, to illustrate the general anti-proliferative potential of this class of compounds.

Modulation of Signaling Pathways (e.g., Estrogen Receptor, Tubulin Polymerization)

In addition to direct enzyme inhibition, this compound derivatives can modulate critical signaling pathways that drive cancer progression.

Estrogen Receptor (ER) Pathway: In estrogen receptor-positive (ER+) breast cancer, the ER signaling pathway is a key driver of tumor growth. nih.gov The inhibition of KAT6A/B by compounds like CTx-648 has been shown to downregulate genes involved in estrogen signaling. nih.gov Furthermore, a combined inhibition of KAT6A/B and Menin has demonstrated synergistic anti-proliferative effects in ER+ breast cancer by cooperatively regulating ER-driven gene expression. nih.gov

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. nih.gov A series of benzo[b]furans have been designed as tubulin polymerization inhibitors with potent antiproliferative properties. nih.gov Some benzimidazole (B57391) derivatives, which share structural similarities with benzofurans, have also been shown to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov This mechanism is a hallmark of several successful chemotherapeutic agents. nih.gov

Antimicrobial Activities of this compound Derivatives

The benzofuran scaffold is not only a privileged structure in anticancer drug discovery but also for the development of new antimicrobial agents. mdpi.comrsc.orgnih.govscispace.com The introduction of a fluorine atom can enhance the antimicrobial potency of these derivatives.

Research has shown that benzofuran derivatives possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comnih.gov For example, some synthesized benzofuran derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans. imjst.org The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. While specific MIC values for this compound derivatives are not extensively detailed in the provided context, the general activity of fluorinated and other substituted benzofurans is well-documented. For instance, the synthesis of dibenzofuran derivatives has been a focus for generating compounds with antibacterial activities. ekb.eg The structural modifications on the benzofuran ring, including the addition of halogens and other functional groups, are crucial for their antimicrobial efficacy. nih.gov

Below is a conceptual table illustrating the type of data sought in antimicrobial studies of benzofuran derivatives.

| Compound Type | Target Microorganism | Activity Measure | Reference |

| Substituted Benzofurans | Staphylococcus aureus (Gram-positive) | MIC (µg/mL) | imjst.org |

| Substituted Benzofurans | Escherichia coli (Gram-negative) | MIC (µg/mL) | imjst.org |

| Substituted Benzofurans | Candida albicans (Fungus) | MIC (µg/mL) | imjst.org |

Note: This table is illustrative of the antimicrobial screening performed on benzofuran derivatives. Specific data for this compound derivatives would require targeted screening.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial capabilities. Studies on related fluorinated heterocyclic compounds show that the presence and position of the fluorine atom can enhance antibacterial potency. researchgate.net For instance, certain fluorinated benzofuran derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. scispace.com

Research into biphenyl (B1667301) and dibenzofuran derivatives, which share structural similarities, revealed that compounds with strong electron-withdrawing groups, such as fluorine, are beneficial for their antibacterial activities. mdpi.com Specifically, certain derivatives exhibited potent inhibitory actions against pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL and 6.25 µg/mL, respectively. mdpi.com Furthermore, some fluorinated biphenyl derivatives showed inhibitory activity against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii comparable to ciprofloxacin. mdpi.com

In a study on 5-fluorouracil (B62378) (5-FU) derivatives, compounds with tri-hexylphosphonium substitutions demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov The most potent of these derivatives, compound 6c , showed a consistent MIC regardless of the bacteria's resistance profile. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | mdpi.com |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL | mdpi.com |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | mdpi.com |

| 5-FU Derivative 6c | Staphylococcus aureus & Escherichia coli | Consistent MIC against resistant profiles | nih.gov |

Antifungal Properties

Benzofuran derivatives are recognized as promising scaffolds for the development of antifungal agents. nih.gov Specifically, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal compounds. nih.gov Research has shown that certain compounds in this class can completely inhibit the growth of various fungal species with MIC values ranging from 1.6 to 12.5 µg/mL, an efficacy that is superior or comparable to the standard drug 5-fluorocytosine. nih.gov

The antifungal activity is often broad, with significant effects observed against clinically relevant fungi such as Candida albicans. nih.govresearchgate.net Structure-activity relationship (SAR) studies suggest that the benzofuran, pyrazoline, and thiazole (B1198619) moieties are essential for their antimicrobial activity. nih.gov

| Compound Class | Fungal Species | Activity (MIC) | Source |

|---|---|---|---|

| Benzofuran-5-ol derivatives (e.g., Compounds 20 and 21) | Various tested fungal species | 1.6-12.5 µg/mL | nih.gov |

| Halogenated derivatives of 3-benzofurancarboxylic acids | Candida albicans and other Candida species | Exhibited antifungal activity | researchgate.net |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound and related derivatives are multifaceted. One key mechanism involves the disruption of microbial cell integrity. For example, phosphonium-based 5-fluorouracil derivatives have been shown to cause significant septal damage and cytosolic alterations in S. aureus cells. nih.gov In E. coli, these same compounds trigger plasmolysis, which is the contraction of the protoplast away from the cell wall due to water loss. nih.gov

Antiviral Activities, Including Hepatitis C Virus (HCV) and HIV-1

Fluorinated derivatives have shown significant promise as antiviral agents. For instance, (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC)], a substituted oxathiolane compound, was evaluated for its efficacy against woodchuck hepatitis virus (WHV), a model for human hepatitis B virus. nih.gov In this model, treatment led to a 20- to 150-fold reduction in serum WHV DNA levels. nih.gov The antiviral effect is attributed to the anabolism of the compound to its 5'-triphosphate form within hepatocytes. nih.gov

In the context of HIV-1, newly developed protease inhibitors (PIs) containing fluorine modifications have demonstrated potent activity. nih.gov The compounds GRL-08513 and GRL-08613 , which feature a P1-3,5-bis-fluorophenyl or P1-para-monofluorophenyl ring, are highly effective against wild-type and multiple clinically isolated HIV-1 strains, with 50% effective concentrations (EC50) as low as 0.0001 to ~0.0032 µM. nih.gov These compounds also retained their efficacy against highly PI-resistant HIV-1 variants and HIV-2. nih.gov

| Compound | Virus | Observed Efficacy | Source |

|---|---|---|---|

| (-)-FTC | Woodchuck Hepatitis Virus (WHV) | 20- to 150-fold reduction in serum viral DNA | nih.gov |

| GRL-08513 and GRL-08613 | Wild-type and PI-resistant HIV-1 | EC50: 0.0001 to ~0.006 µM | nih.gov |

Anti-inflammatory and Antioxidant Properties

Benzofuran derivatives, particularly those with fluorine substitutions, are recognized for their significant anti-inflammatory and antioxidant properties. nih.govnih.govmdpi.comnih.gov These compounds can suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression and secretion of key inflammatory mediators. mdpi.com Natural derivatives of benzofuran have been found to significantly inhibit the production of inflammatory mediators like nitric oxide without exhibiting significant cytotoxicity. nih.gov

The antioxidant activity is often linked to the ability of phenol (B47542) moieties within the molecular structure to scavenge free radicals and reactive oxygen species (ROS). nih.gov This action helps to suppress the production of pro-inflammatory cytokines such as TNF-α and other inflammatory molecules. nih.gov The structure-activity relationship analysis suggests that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. mdpi.comnih.gov

Inhibition of Nitric Oxide (NO) Production and Cyclooxygenase-2 (COX-2) Expression

A primary mechanism for the anti-inflammatory effects of fluorinated benzofurans is the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) expression. nih.govmdpi.comnih.gov In studies using macrophages stimulated with lipopolysaccharide (LPS), several fluorinated benzofuran derivatives effectively suppressed the expression of COX-2 and NOS2 proteins. mdpi.comresearchgate.net

Certain compounds demonstrated significant dose-dependent inhibition of NO secretion, with IC50 values (the concentration required to inhibit by 50%) in the low micromolar range. mdpi.com For example, compounds 2 and 3 from a studied series significantly decreased NO secretion and inhibited LPS-dependent NOS2 protein expression. mdpi.com Similarly, other benzofuran hybrids have been shown to down-regulate the secretion of pro-inflammatory factors including NO and COX-2. mdpi.com

| Compound/Derivative | Target | Activity (IC50) | Source |

|---|---|---|---|

| Fluorinated Benzofuran Derivatives | Nitric Oxide (NO) | 2.4 to 5.2 µM | mdpi.com |

| Compound 2 | COX-2 Protein Expression | Significant decrease | mdpi.com |

| Compound 5d (piperazine/benzofuran hybrid) | Nitric Oxide (NO) | 52.23 ± 0.97 μM | mdpi.com |

| Compounds 5 and 6 | COX-2 Activity | IC50: 28.1 µM and 13 µM, respectively | mdpi.com |

Neurological and Neurotransmitter Modulation

The furan (B31954) ring system is the fundamental skeleton for numerous compounds that possess a range of biological activities, including neurological effects. nih.gov Compounds containing the furan or benzofuran scaffold are widely reported to have analgesic and anti-convulsant properties. nih.gov While direct studies focusing exclusively on this compound's impact on neurotransmitter systems are specific, the broader class of benzofuran derivatives has been explored for its potential in managing neurological conditions. nih.gov Their ability to modulate inflammatory pathways, such as the inhibition of COX and NO production, may also contribute to neuroprotective effects, as neuroinflammation is a key component of many neurodegenerative diseases.

Serotonin (B10506) Receptor Ligand Activity

Benzofuran derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT1A receptor. Studies have described the synthesis and evaluation of benzofuran derivatives that exhibit dual affinity for the serotonin transporter (SERT) and the 5-HT1A receptor. nih.govnih.gov These compounds typically feature the benzofuran core linked to another cyclic moiety, such as 3-indoletetrahydropyridine, through an alkyl chain. nih.govnih.gov The design and structure-activity relationship studies of these derivatives have been a focus of research, aiming to develop compounds with specific pharmacological profiles for treating neurological and psychiatric disorders. nih.govnih.gov

The 5-HT2A receptor is another significant target for which derivatives of similar heterocyclic structures have been developed. For instance, derivatives of the selective 5-HT2A receptor antagonist M100907 (volinanserin), which contains a fluorobenzene (B45895) moiety, have been synthesized to explore their utility as molecular probes for studying G protein-coupled receptor (GPCR) systems. nih.gov

Interaction with Other Neurotransmitter Receptors

The versatility of the benzofuran scaffold extends to its interaction with other neurotransmitter systems beyond the serotonergic pathway. Research has explored the development of ligands targeting dopamine (B1211576) and adrenergic receptors.